molecular formula C20H23N3O3S B4980548 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide

Cat. No. B4980548
M. Wt: 385.5 g/mol
InChI Key: JKRISFHMLDRVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is commonly referred to as A-769662 and is known for its ability to activate AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in regulating cellular energy metabolism.

Mechanism of Action

A-769662 works by binding to the allosteric site of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide, causing a conformational change that results in the activation of the enzyme. This activation leads to an increase in cellular energy metabolism and a decrease in energy storage, making it a potentially useful tool for studying the regulation of these processes.
Biochemical and Physiological Effects:
Studies have shown that A-769662 can increase glucose uptake in skeletal muscle cells, stimulate fatty acid oxidation in liver cells, and promote mitochondrial biogenesis in a number of different cell types. These effects make it a potentially useful tool for studying the regulation of cellular energy metabolism and the development of metabolic disorders such as obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using A-769662 in lab experiments is its ability to selectively activate N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide without affecting other signaling pathways. This allows researchers to study the specific effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide activation on cellular metabolism and other physiological processes. However, one limitation of using A-769662 is that it may not accurately represent the effects of natural N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide activation, as it binds to a different site on the enzyme than natural ligands.

Future Directions

There are a number of potential future directions for research involving A-769662. One area of interest is the development of new drugs that can selectively activate N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide for the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is the study of the role of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide in cancer, as this enzyme has been shown to play a role in regulating tumor growth and survival. Additionally, further research is needed to fully understand the biochemical and physiological effects of A-769662 and its potential as a tool for studying cellular energy metabolism.

Synthesis Methods

The synthesis of A-769662 involves a multi-step process that begins with the reaction of 2-furancarboxaldehyde with 1-adamantylamine to form a Schiff base. This Schiff base is then reacted with thiosemicarbazide to form the thiazole ring. Finally, the resulting compound is reacted with ethylenediamine to form the desired product.

Scientific Research Applications

A-769662 has been used in a variety of scientific research studies due to its ability to activate N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(2-furylmethyl)ethanediamide. This enzyme plays a crucial role in regulating cellular energy metabolism and has been linked to a number of important physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-17(21-10-15-2-1-3-26-15)18(25)23-19-22-16(11-27-19)20-7-12-4-13(8-20)6-14(5-12)9-20/h1-3,11-14H,4-10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRISFHMLDRVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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